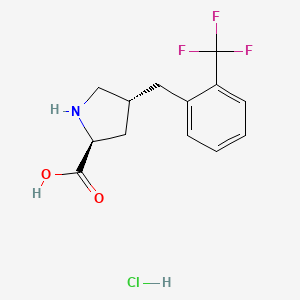

(2S,4R)-4-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride

描述

(2S,4R)-4-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride is a proline-derived compound featuring a pyrrolidine backbone with stereochemical specificity (2S,4R configuration). The molecule includes a 2-(trifluoromethyl)benzyl substituent at the 4-position of the pyrrolidine ring and a carboxylic acid group at the 2-position, stabilized as a hydrochloride salt for enhanced solubility . This compound is primarily utilized in pharmaceutical research as an intermediate for drug synthesis, leveraging the electron-withdrawing trifluoromethyl group to modulate electronic and steric properties .

属性

IUPAC Name |

(2S,4R)-4-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO2.ClH/c14-13(15,16)10-4-2-1-3-9(10)5-8-6-11(12(18)19)17-7-8;/h1-4,8,11,17H,5-7H2,(H,18,19);1H/t8-,11+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSNHISKGFEKAG-NINOIYOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC=CC=C2C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376039 | |

| Record name | (4R)-4-{[2-(Trifluoromethyl)phenyl]methyl}-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049743-22-7 | |

| Record name | (4R)-4-{[2-(Trifluoromethyl)phenyl]methyl}-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under basic conditions.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency.

化学反应分析

Types of Reactions

(2S,4R)-4-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound to its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alkyl halides, sulfonates.

Major Products Formed

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Alcohols, amines.

Substitution Products: Various functionalized derivatives depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₁₃H₁₅ClF₃NO₂

- Molecular Weight : 309.71 g/mol

- CAS Number : 1049743-68-1

The compound features a pyrrolidine core with a trifluoromethylbenzyl substituent, which enhances its lipophilicity and biological activity.

Medicinal Chemistry Applications

- Antiviral Activity : Research indicates that compounds similar to (2S,4R)-4-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride exhibit antiviral properties. The trifluoromethyl group is known to influence the pharmacokinetics of drug candidates, potentially improving their efficacy against viral pathogens.

- Analgesic Properties : Studies have shown that derivatives of pyrrolidine compounds can act as analgesics. The specific stereochemistry of this compound may contribute to its interaction with pain receptors.

- Neuroprotective Effects : There is emerging evidence that this compound may provide neuroprotective benefits in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier due to its lipophilic nature makes it a candidate for further investigation in treating conditions such as Alzheimer's disease.

Materials Science Applications

- Polymer Synthesis : The compound can be used as a building block in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its unique structure allows for the incorporation into polymer matrices, potentially leading to materials with improved performance characteristics.

- Fluorinated Materials : The trifluoromethyl group imparts unique properties to materials, such as increased chemical resistance and lower surface energy. This makes this compound useful in developing coatings and films that require durability.

Biological Studies

- Enzyme Inhibition Studies : The compound has been evaluated for its inhibitory effects on various enzymes involved in metabolic pathways. This could lead to applications in drug discovery where enzyme modulation is critical.

- Cellular Assays : In vitro studies have demonstrated the compound's potential effects on cell viability and proliferation. These findings are essential for understanding its role in cancer research and therapeutic development.

Case Studies

作用机制

The mechanism of action of (2S,4R)-4-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The pyrrolidine ring can engage in hydrogen bonding and electrostatic interactions, contributing to the compound’s binding affinity and specificity.

相似化合物的比较

Positional Isomers of Trifluoromethylbenzyl Derivatives

The trifluoromethyl (CF₃) group’s position on the benzyl ring significantly impacts molecular interactions. Three positional isomers are commercially available:

Key Findings :

Halogen-Substituted Benzyl Derivatives

Halogen substituents (Cl, Br, I) introduce varying electronic and steric effects:

Key Findings :

Extended Aromatic Systems

Key Findings :

Stereochemical Variants

Stereochemistry critically influences bioactivity:

| Compound Name | Configuration | CAS Number | Molecular Formula | Source |

|---|---|---|---|---|

| (R)-2-(3-CF₃-benzyl) Derivative | (R)-configuration | N/A | C₁₄H₁₅F₃NO₂·HCl |

Key Findings :

Discussion

Structural and Physicochemical Trends

- Halogen vs. CF₃ : CF₃ derivatives generally exhibit higher metabolic stability and stronger electron-withdrawing effects than chloro/bromo analogs, making them preferable in protease inhibitor design .

- Aromatic Extensions : Naphthyl and benzothiophene derivatives prioritize lipophilicity over solubility, limiting their utility in aqueous environments .

生物活性

(2S,4R)-4-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride, also known by its CAS number 1049743-68-1, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₃H₁₅ClF₃NO₂

- Molecular Weight : 309.71 g/mol

- CAS Number : 1049743-68-1

- MDL Number : MFCD06659429

The compound has been studied for its interaction with various biological pathways. Its structure suggests potential activity as an integrin modulator, which is significant in inflammatory responses and autoimmune diseases. Integrins are crucial for leukocyte adhesion and migration, and targeting these can reduce inflammation in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Biological Activity

- Anti-inflammatory Effects :

- Neuroprotective Potential :

- Anticancer Activity :

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

Toxicity and Safety Profile

The safety profile of this compound is critical for its potential therapeutic use. Preliminary data indicate that it exhibits moderate toxicity with specific hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) . Further toxicological studies are necessary to establish a comprehensive safety profile.

常见问题

Q. What are the critical steps in synthesizing (2S,4R)-4-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride, and how do reaction conditions impact yield?

Methodological Answer: Synthesis typically involves multi-step reactions, including palladium-catalyzed couplings (e.g., tert-butyl XPhos with palladium diacetate) and deprotection under acidic conditions. Key considerations:

- Step 1 : Use inert atmospheres (e.g., nitrogen) for coupling reactions to prevent oxidation. Reaction temperatures (40–100°C) and time (5.5 hours) influence conversion rates .

- Step 2 : Acidic hydrolysis (e.g., HCl/water at 93–96°C for 17 hours) removes protecting groups like Fmoc or Boc. Monitor pH to avoid over-degradation .

- Yield Optimization : Pre-purify intermediates via column chromatography and validate using LCMS (>95% purity recommended) .

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?

Methodological Answer:

- NMR Spectroscopy : Use DMSO-d6 for solubility, focusing on δ 2.5–3.5 ppm for pyrrolidine protons and δ 7.0–8.0 ppm for trifluoromethylbenzyl aromatic signals. Stereochemical assignments require 2D NOESY to confirm (2S,4R) configuration .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+ ions. Confirm molecular weight accuracy (e.g., m/z 311.1 for related analogs) .

- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>97% target). Compare retention times with standards .

Q. What storage conditions ensure compound stability?

Methodological Answer:

- Short-Term : Store at 2–8°C in airtight containers with desiccants to prevent hygroscopic degradation .

- Long-Term : Maintain at –20°C under inert gas (argon) to avoid oxidation. Avoid repeated freeze-thaw cycles .

- Handling : Use glove boxes for moisture-sensitive steps. Dispose of degraded material via certified waste protocols .

Advanced Research Questions

Q. How can coupling reactions involving trifluoromethyl groups be optimized to minimize by-products?

Methodological Answer:

- Catalyst Selection : Use Pd(OAc)₂ with bulky ligands (e.g., XPhos) to enhance steric hindrance and reduce homo-coupling by-products .

- Solvent Optimization : tert-Butanol improves solubility of trifluoromethyl intermediates, reducing aggregation. Additives like Cs₂CO₃ stabilize palladium intermediates .

- Temperature Gradients : Start at 40°C to initiate coupling, then ramp to 100°C to drive completion. Monitor via TLC or in situ IR .

Q. How can discrepancies in stereochemical assignments from NMR data be resolved?

Methodological Answer:

- Conformational Analysis : Use pseudoproline derivatives (e.g., 4-fluoro-benzyl analogs) to lock pyrrolidine rings into specific conformations, simplifying NOE correlations .

- Computational Modeling : Compare experimental H and C shifts with DFT-calculated values (B3LYP/6-31G* basis set) to validate (2S,4R) configuration .

- X-ray Crystallography : Co-crystallize with chiral resolving agents (e.g., tartaric acid) for unambiguous stereochemical confirmation .

Q. How should researchers address solubility challenges in biological assays?

Methodological Answer:

- Co-Solvents : Use DMSO (≤1% v/v) for initial stock solutions. Dilute in PBS with 0.1% Tween-80 to mitigate precipitation .

- Prodrug Strategies : Synthesize ester prodrugs (e.g., methyl esters) to enhance membrane permeability, then hydrolyze in situ .

- Nanoformulation : Encapsulate in PEGylated liposomes for sustained release in aqueous media .

Q. How can purity validation be standardized when HPLC results conflict?

Methodological Answer:

- Cross-Validation : Use orthogonal methods:

- LCMS : Confirm molecular ion consistency.

- NMR Purity : Integrate residual solvent peaks against analyte signals .

- Batch Comparison : Analyze multiple lots via ICP-OES to rule out metal contaminants (e.g., Pd from catalysis) .

- Reference Standards : Acquire USP-grade reference materials for retention time alignment .

Data Contradiction Analysis

Q. How to resolve conflicting reports on compound stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies : Conduct stress tests (40°C/75% RH for 4 weeks). Monitor degradation via HPLC for new peaks (e.g., hydrolyzed carboxylic acid) .

- Isolate Degradants : Use preparative TLC to isolate impurities. Characterize via HRMS and NMR to identify degradation pathways (e.g., Fmoc group hydrolysis) .

- Revise Storage Protocols : If degradation exceeds 5%, switch to amber vials with nitrogen headspace .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。